(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a difluorophenyl group and a methylsulfonyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like methylsulfonyl chloride under basic conditions.
Attachment of the Difluorophenyl Group: The final step involves coupling the difluorophenyl group to the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions might target the difluorophenyl group or the carbonyl group, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanol: A similar compound with an alcohol group instead of a ketone.
(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: A compound with an ethyl group instead of a methylene group.
Uniqueness
(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of its difluorophenyl and methylsulfonyl-substituted pyrrolidine moieties. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c1-19(17,18)9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMCPVVYIOXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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